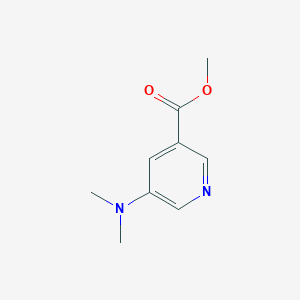

Methyl 5-(dimethylamino)nicotinate

Description

Overview of Pyridine (B92270) Derivatives in Heterocyclic Chemistry

Pyridine, a six-membered heterocyclic aromatic compound containing a nitrogen atom, stands as a cornerstone in the field of heterocyclic chemistry. numberanalytics.commatanginicollege.ac.in Its unique chemical properties and reactivity are fundamental to the design and synthesis of a vast array of derivatives. numberanalytics.com These derivatives are not merely academic curiosities; they are integral components in numerous applications, ranging from pharmaceuticals and agrochemicals to advanced materials. numberanalytics.com The pyridine nucleus is a common scaffold found in many biologically active molecules, making it a prime target for medicinal chemistry research. nih.gov The synthesis of pyridine derivatives can be achieved through various methods, including condensation reactions, cyclization reactions, and cross-coupling reactions, each offering distinct advantages for creating tailored molecular structures. numberanalytics.comacs.org

The reactivity of the pyridine ring, which is less susceptible to electrophilic attack than benzene, presents both challenges and opportunities for chemists. matanginicollege.ac.in This electron deficiency can be modulated by the introduction of various substituents, thereby fine-tuning the molecule's properties for specific applications. matanginicollege.ac.in The ability to form N-oxides, for instance, alters the reactivity of the pyridine ring, enabling reactions that are otherwise difficult to achieve. matanginicollege.ac.in This versatility underscores the importance of pyridine derivatives as key intermediates in the synthesis of complex chemical entities. matanginicollege.ac.inacs.org

Role of Nicotinic Acid Derivatives in Contemporary Chemical Synthesis

Nicotinic acid, also known as niacin or vitamin B3, is a pyridine derivative with a carboxylic acid group at the 3-position. chemistryjournal.netchemicalbook.com Beyond its biological role, nicotinic acid and its derivatives are pivotal building blocks in modern organic synthesis. chemistryjournal.netresearchgate.net The esterification of nicotinic acid, for example, produces methyl nicotinate (B505614), a compound that serves as a precursor for a wide range of other derivatives. chemicalbook.comresearchgate.net These derivatives have shown significant potential in various therapeutic areas, including as analgesic and anti-inflammatory agents. nih.govnih.gov The synthesis of novel nicotinic acid derivatives is an active area of research, with scientists continuously exploring new ways to modify the core structure to achieve desired biological activities. researchgate.netnih.govnih.gov

The synthetic utility of nicotinic acid derivatives extends to the creation of complex heterocyclic systems. researchgate.net For instance, they can be converted into nicotinamide (B372718) derivatives, which are of interest for their potential pharmaceutical applications. nih.gov The versatility of the nicotinic acid scaffold allows for the introduction of a wide array of functional groups, leading to a diverse library of compounds with distinct chemical and biological profiles. researchgate.netnih.gov

Advanced Research Context of Methyl 5-(dimethylamino)nicotinate within Nicotinate Analogs

Within the broad family of nicotinate analogs, this compound has emerged as a compound of interest in specialized research fields. lookchemicals.comlab-chemicals.comsigmaaldrich.com Its structure, featuring a dimethylamino group at the 5-position and a methyl ester at the 3-position of the pyridine ring, imparts specific electronic properties that distinguish it from other nicotinates. sigmaaldrich.com The electron-donating nature of the dimethylamino group can influence the reactivity and biological interactions of the molecule. This particular substitution pattern makes this compound a valuable intermediate in the synthesis of more complex molecules for medicinal chemistry and materials science applications. lookchemicals.com Research into this and related compounds is driven by the continuous search for novel molecules with enhanced or specific functionalities. researchgate.netnih.gov

The table below provides key identifiers for this compound.

Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 29898-23-5 |

| Molecular Formula | C9H12N2O2 |

| Molecular Weight | 180.21 g/mol sigmaaldrich.com |

| InChI Key | UZBCZKOYJMGKCW-UHFFFAOYSA-N sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

| Purity | Typically 97% sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-(dimethylamino)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-11(2)8-4-7(5-10-6-8)9(12)13-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZBCZKOYJMGKCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CN=CC(=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20632084 | |

| Record name | Methyl 5-(dimethylamino)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20632084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29898-23-5 | |

| Record name | Methyl 5-(dimethylamino)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20632084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Mechanisms for Methyl 5 Dimethylamino Nicotinate and Its Derivatives

Retrosynthetic Analysis and Novel Approaches to Methyl 5-(dimethylamino)nicotinate Synthesis

The construction of the substituted pyridine (B92270) core of this compound can be approached through several strategic disconnections, leading to a variety of synthetic methodologies.

Base-Catalyzed Michael Addition Strategies for Pyridine Ring Formation

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis. wikipedia.org In the context of pyridine ring synthesis, base-catalyzed Michael addition reactions are pivotal. These reactions typically involve the addition of a Michael donor, such as a doubly stabilized carbon nucleophile (e.g., malonates, β-ketoesters), to a Michael acceptor. wikipedia.org While direct synthesis of this compound via this specific strategy is not extensively detailed in the provided results, the general applicability of Michael additions in forming substituted pyridines is well-established. rsc.orgrsc.orgrsc.org The reaction mechanism generally involves the base-promoted generation of a carbanion from the Michael donor, which then attacks the β-carbon of the acceptor, leading to a 1,5-dicarbonyl intermediate that can subsequently cyclize and aromatize to form the pyridine ring. wikipedia.orgbaranlab.org The choice of base is critical and can influence the reaction's diastereoselectivity. rsc.org

Enzymatic Synthesis Approaches for Nicotinamide (B372718) Derivatives from Methyl Nicotinate (B505614)

Biocatalysis has emerged as a powerful and sustainable tool for organic synthesis, offering mild reaction conditions and high selectivity. nih.gov Lipases, in particular, have been successfully employed in the synthesis of nicotinamide derivatives from methyl nicotinate. nih.govnih.gov A notable example is the use of Novozym® 435, an immobilized lipase (B570770) from Candida antarctica, to catalyze the amidation of methyl nicotinate with various amines. nih.gov This enzymatic approach circumvents the need for harsh reagents and simplifies product purification. nih.gov

In a typical procedure, methyl nicotinate and an amine are reacted in the presence of the lipase in a suitable solvent, such as tert-amyl alcohol. nih.gov The reaction proceeds under mild temperatures, for instance at 50°C, to yield the corresponding nicotinamide derivative with high efficiency. nih.gov This method has been shown to be effective for a range of amines, including aliphatic and benzylamines, leading to high product yields. nih.gov The structural properties of the resulting NAD-analogs can vary, with some forming 1,4-dihydropyridine (B1200194) structures. oup.com

Table 1: Enzymatic Synthesis of Nicotinamide Derivatives

| Reactants | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Methyl nicotinate, Isobutylamine | Novozym® 435 | tert-Amyl alcohol | 50 | 35 min (flow) | 81.6-88.5 | nih.gov |

| Methyl nicotinate, Amines/Benzylamines | Novozym® 435 | tert-Amyl alcohol | 50 | 35 min (flow) | High | nih.gov |

This table is interactive. Click on the headers to sort the data.

Multi-component Reactions in the Synthesis of 2-Aminopyridine (B139424) Derivatives

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. mdpi.comnih.gov This approach is particularly valuable for creating libraries of structurally diverse compounds for drug discovery. nih.gov The synthesis of substituted 2-aminopyridines, a class that includes derivatives structurally related to this compound, has been successfully achieved through various MCRs. rsc.orgmdpi.comnih.gov

One common strategy involves the one-pot reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a 1,3-dicarbonyl compound in the presence of a base. rsc.org Another approach utilizes the reaction between acetophenone (B1666503) derivatives, malononitrile, an aldehyde, and ammonium (B1175870) carbonate under solvent-free conditions. mdpi.com These methods offer several advantages, including mild reaction conditions, high yields, and environmental friendliness. rsc.orgmdpi.com The mechanism often involves a sequence of reactions such as Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization to furnish the final 2-aminopyridine scaffold. rsc.orgnih.gov

Advanced Synthetic Route Optimization and Green Chemistry Principles

In recent years, a strong emphasis has been placed on developing more sustainable and efficient synthetic methods. This has led to the adoption of green chemistry principles and advanced technologies like continuous flow synthesis.

Continuous Flow Microreactor Synthesis for Enhanced Yields and Efficiency

Continuous flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. sci-hub.seacs.org These benefits include improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. sci-hub.semdpi.com The application of continuous flow microreactors has been particularly impactful in the synthesis of nicotinamide derivatives. nih.gov

By coupling enzymatic catalysis with continuous flow technology, researchers have developed a green and rapid synthesis of nicotinamide derivatives from methyl nicotinate. nih.gov In this system, solutions of the reactants are pumped through a microreactor packed with an immobilized enzyme like Novozym® 435. nih.govresearchgate.net This setup allows for precise control over reaction parameters such as residence time and temperature, leading to significantly shorter reaction times and increased product yields compared to batch processes. nih.gov For instance, high yields of nicotinamide derivatives have been achieved with a residence time of just 35 minutes. nih.gov

Table 2: Comparison of Batch vs. Continuous Flow Synthesis of a Nicotinamide Derivative

| Parameter | Batch Reactor | Continuous Flow Microreactor | Reference |

|---|---|---|---|

| Reaction Time | 24 hours | 35 minutes | nih.gov |

| Product Yield | Lower | 81.6–88.5% | nih.gov |

| Process Control | Less precise | High | sci-hub.se |

| Scalability | Challenging | More straightforward | acs.org |

This table is interactive. Users can click on the headers to sort the data.

Atom Economy and E-Factor Analysis in this compound Production

Green chemistry metrics are essential tools for evaluating the sustainability of a chemical process. mdpi.comnih.gov Among the most widely used are atom economy and the Environmental Factor (E-Factor). mdpi.com

Atom Economy , developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the desired product. buecher.de An ideal reaction has an atom economy of 100%. The calculation is as follows:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 scranton.edu

The E-Factor , introduced by Roger Sheldon, measures the amount of waste produced per unit of product. researchgate.net A lower E-Factor indicates a greener process. The formula is:

E-Factor = Total Mass of Waste (in kg) / Mass of Product (in kg) youtube.com

While specific atom economy and E-Factor values for the synthesis of this compound are not provided in the search results, the principles can be applied to the discussed synthetic routes. For example, multi-component reactions inherently possess high atom economy as most reactant atoms are incorporated into the final product. organic-chemistry.org Enzymatic and continuous flow processes often lead to lower E-Factors due to reduced solvent usage, milder conditions, and higher yields, which minimize waste generation. nih.govresearchgate.netresearchgate.net A thorough analysis would involve quantifying all starting materials, reagents, solvents, and by-products for each synthetic pathway to determine their respective green credentials. nih.gov

Solvent-Free Reaction Conditions and Catalytic Methodologies

The development of solvent-free and catalytic synthetic methods aligns with the principles of green chemistry, aiming to reduce waste, energy consumption, and the use of hazardous substances. While specific solvent-free synthesis for this compound is not extensively detailed in the provided context, analogous green methodologies for related compounds highlight the potential for such applications.

A notable example is the synthesis of methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, a non-toxic polar aprotic solvent, which can be achieved through a single-step, solvent-free Michael addition. rsc.org This reaction proceeds rapidly (within 30 minutes) using only catalytic amounts of a base (less than 6.5 mol%), demonstrating a highly efficient and environmentally conscious synthetic route. rsc.org This approach, utilizing readily available starting materials, showcases the potential for developing similar swift, solvent-free, and catalytically driven syntheses for nicotinate derivatives. rsc.org

In the broader context of nicotinate synthesis, catalytic methods are prevalent. Zeolite-based catalysts, for instance, have been employed in the liquid-phase synthesis of niacin (nicotinic acid) from 3-methyl-pyridine and hydrogen peroxide under mild conditions. researchgate.net This highlights the move towards more sustainable catalytic systems over traditional methods that may involve harsher reagents.

Derivatization Strategies and Functional Group Transformations

The nicotinic acid scaffold is a versatile platform for chemical modification to produce a wide array of derivatives with tailored properties. These transformations often target the pyridine ring or the carboxylate group to introduce new functional moieties.

A key intermediate for derivatization is nicotinic acid hydrazide (nicotinohydrazide), which can be readily synthesized by the hydrazinolysis of a nicotinate ester, such as ethyl nicotinate, with hydrazine (B178648) hydrate. nih.gov This nicotinohydrazide is a crucial building block for creating various heterocyclic systems.

Thiosemicarbazides are important intermediates in medicinal chemistry and can be synthesized from hydrazides. nih.govresearchgate.net The general route involves the reaction of a hydrazide with an isothiocyanate. researchgate.net These thiosemicarbazide (B42300) derivatives can then undergo cyclization reactions to form other heterocyclic compounds.

One important class of derivatives is the 4-thiazolidinones, which are known to exhibit a range of biological activities. nih.gov The synthesis of 4-thiazolidinone (B1220212) derivatives can be achieved from thiosemicarbazones, which are themselves formed by the condensation of thiosemicarbazides with aldehydes or ketones. nih.govnih.gov For example, 4-phenyl-3-thiosemicarbazide reacts with various aromatic aldehydes to yield the corresponding thiosemicarbazones. nih.gov These intermediates then react with reagents like ethyl 2-bromoacetate in a cyclocondensation reaction to furnish the 4-thiazolidinone ring system. nih.gov

Table 1: Synthesis of 4-Phenyl-3-thiosemicarbazone Derivatives

| Aldehyde Reactant | Resulting Thiosemicarbazone Product | Yield (%) | Reference |

|---|---|---|---|

| Various aromatic aldehydes | 4-phenyl-3-thiosemicarbazone derivatives | 70-93% | nih.gov |

Structural modifications to the nicotinic acid scaffold are a common strategy to enhance biological activity. nih.gov These modifications can involve the covalent attachment of other pharmacologically active molecules or the introduction of different functional groups to modulate the compound's properties. For instance, novel nicotinic acid derivatives have been synthesized and evaluated for anti-inflammatory activity, showing significant potential compared to standard drugs like ibuprofen. nih.gov

The principle of enhancing bioactivity through structural alteration is well-established. In a related context, endogenous nitro-fatty acids exert their biological effects through the covalent modification of target proteins via Michael addition reactions. nih.gov Minor structural changes to these molecules, such as altering the position of the Michael acceptor or varying the chain length, can lead to increased target preference and enhanced potency. nih.gov This concept of targeted covalent modification and structural tuning is directly applicable to the design of novel nicotinic acid derivatives with improved therapeutic profiles.

The pyridine ring is susceptible to various substitution reactions, allowing for the introduction of amine and alkyl groups. Due to the electron-withdrawing nature of the ring nitrogen, pyridine generally favors nucleophilic substitution at the C-2 and C-4 positions. nih.gov

Several methods exist for the amination of pyridine rings. A straightforward process involves converting the pyridine into a phosphonium (B103445) salt, which then reacts with sodium azide (B81097) to form an iminophosphorane that can be converted to an amine. nih.gov This method is highly regioselective, typically favoring the 4-position. nih.gov Another efficient strategy for 2-amination involves the N-oxidation of the pyridine, followed by reaction with an activating agent like tosic anhydride (B1165640) and an amine nucleophile. researchgate.net Direct C2 amination of pyridine with primary amines can also be achieved using sodium hydride in the presence of lithium iodide. ntu.edu.sg

Alkylation of the pyridine scaffold can be accomplished through various catalytic methods. For example, palladium-catalyzed reactions can be used to introduce alkyl groups onto iodo-substituted quinolines, a related heterocyclic system. nih.gov A more direct alkylation relevant to nicotinate derivatives is the bromination of a methyl group on the pyridine ring. For instance, methyl 5-methylnicotinate can be converted to methyl 5-(bromomethyl)nicotinate by refluxing with N-bromosuccinimide (NBS) and a radical initiator like dibenzoyl peroxide. chemicalbook.com

The conversion of esters to hydrazides is a fundamental transformation in organic synthesis. Nicotinohydrazide, a key precursor for many derivatives, is synthesized via the hydrazinolysis of a nicotinate ester. nih.gov The process typically involves refluxing an ester, such as ethyl nicotinate or methyl nicotinate, with hydrazine hydrate. nih.gov The reaction proceeds as a nucleophilic acyl substitution, where the hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alcohol (ethanol or methanol) and the formation of the stable hydrazide. This reaction is often carried out in an alcohol solvent like methanol. nih.gov

Table 2: Synthesis of Nicotinohydrazide

| Starting Material | Reagent | Solvent | Product | Reference |

|---|---|---|---|---|

| Ethyl nicotinate | Hydrazine hydrate | Methanol | Nicotinohydrazide | nih.gov |

Catalytic Applications in the Synthesis of Nicotinate-Related Compounds

Catalysis plays a crucial role in the synthesis of nicotinic acid and its derivatives, offering pathways with higher efficiency, selectivity, and sustainability. nih.govchimia.ch

One innovative approach involves biocatalysis. The enzyme nicotinate dehydrogenase (NDHase) can catalyze the hydroxylation of various pyridine substrates, introducing a hydroxyl group at the C6 position. nih.govjmb.or.kr This enzymatic method can be applied to nicotinic acid or 3-cyanopyridine (B1664610) to produce key intermediates for agrochemicals. nih.govjmb.or.kr Another enzymatic method employs lipases, such as Novozym® 435 from Candida antarctica, to catalyze the synthesis of nicotinamide derivatives from methyl nicotinate and various amines. nih.gov This process has been successfully implemented in continuous-flow microreactors, leading to high product yields in short reaction times. nih.gov

Table 3: Enzymatic Synthesis of Nicotinamide Derivatives

| Catalyst | Substrates | Technology | Yield Range (%) | Reference |

|---|---|---|---|---|

| Novozym® 435 | Methyl nicotinate, Amines/Benzylamines | Continuous-flow microreactor | 81.6–88.5% | nih.gov |

In addition to biocatalysis, traditional heterogeneous and homogeneous catalysts are widely used. Zeolite catalysts have been shown to be effective in the liquid-phase oxidation of 3-methylpyridine (B133936) to nicotinic acid. researchgate.net Industrial-scale production has often relied on the oxidative ammonolysis of 3-methylpyridine over catalysts like vanadium pentoxide (V₂O₅) to produce 3-cyanopyridine, which is then hydrolyzed to nicotinic acid. nih.gov Another industrial method involves the liquid-phase oxidation of 5-ethyl-2-methylpyridine (B142974) with nitric acid. chimia.ch These catalytic processes are central to the large-scale availability of the nicotinic acid core structure for further chemical synthesis.

Grignard Reagent-Catalyzed Hydroboration in Nicotinate Synthesis

The reduction of esters, such as nicotinates, presents a significant challenge in organic synthesis, often requiring harsh reaction conditions. bohrium.comresearchgate.netnih.gov A modern and greener approach involves the hydroboration of the ester group, catalyzed by simple, commercially available Grignard reagents. bohrium.comnih.gov This method provides an effective pathway for the reduction of esters to their corresponding alcohols at room temperature, eliminating the need for complex ligand systems or elevated temperatures. bohrium.comnih.gov

The process typically employs pinacolborane (HBpin) as the reducing agent. bohrium.com Studies have shown that among various alkyl magnesium halides, methyl magnesium chloride (MeMgCl) often serves as the optimal catalyst for the reduction. bohrium.comnih.gov For instance, research into the hydroboration of methyl nicotinate specifically highlights the use of a magnesium catalyst with HBpin to achieve the dearomatization and reduction of the molecule. mdpi.com The catalytic hydroboration of esters is a powerful and atom-economical method for accessing organoborane derivatives, which are valuable synthetic intermediates. researchgate.netresearchgate.net The reaction is highly chemoselective, allowing for the reduction of esters in the presence of other reducible groups like nitriles, alkenes, and alkynes. mdpi.com

The general mechanism for Grignard-catalyzed hydroboration of esters is a subject of ongoing investigation, with density functional theory (DFT) calculations being used to elucidate the pathways. mdpi.com This protocol represents an environmentally friendly alternative to traditional reduction methods that use highly reactive hydride reagents or high-pressure hydrogenation. bohrium.com

Table 1: Efficacy of Various Grignard Reagents in the Hydroboration of Benzonitrile (A Model Substrate) This table illustrates the catalytic activity of different Grignard reagents in a related hydroboration reaction, providing insight into catalyst selection.

Rhodium Complex Catalysis with Pyridine Ligands in Organic Transformations

Rhodium complexes that feature pyridine and its derivatives as ligands are versatile and efficient homogeneous catalysts for a wide array of organic transformations. researchgate.net These reactions include hydrogenation, hydroformylation, carbonylation of methanol, and the reduction of nitroarenes. researchgate.net The pyridine moiety plays a crucial role, as its electronic and steric properties can be fine-tuned to influence the catalytic activity of the rhodium center. csic.es

In the context of synthesizing nicotinate derivatives, these catalysts are particularly relevant for modifications of the molecular framework, such as the hydrogenation of unsaturated side chains or other reducible groups. Recent studies have explored Rh(III) complexes with pyridine-2-yloxy-silyl-based ligands for the hydrogenation of olefins. csic.es For example, complexes such as [Rh(H)(Cl)(κ2-NSitBu2OPy)(PCy3)] have been synthesized and characterized. csic.es The catalytic performance in these systems is dependent on both the metal center and the nature of the ancillary ligands, such as chloride or triflate. csic.es

Computational studies suggest that the rate-limiting step in these hydrogenation reactions is often the activation of hydrogen, which can proceed through a σ-complex-assisted metathesis mechanism. csic.es The strong trans-influence of silyl (B83357) groups in these ligands can facilitate the formation of coordinatively unsaturated transition metal complexes, which are key to their catalytic function. csic.es While not a direct synthesis of the nicotinate ester itself, this catalytic system offers a powerful tool for the selective transformation of nicotinate derivatives.

Table 2: Catalytic Performance of Rh(III) Complexes in the Hydrogenation of Styrene (B11656) This table shows the conversion of styrene to ethylbenzene (B125841) using different rhodium complexes, demonstrating the influence of ancillary ligands on catalytic activity.

Palladium-Catalyzed Coupling Reactions in Nicotinate Derivative Synthesis

Palladium-catalyzed cross-coupling reactions represent one of the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nobelprize.orgnih.gov These reactions, including the Nobel Prize-winning Heck, Negishi, and Suzuki reactions, are indispensable for constructing complex molecules due to their mild reaction conditions and tolerance of a wide range of functional groups. nobelprize.org

In the synthesis of this compound and its derivatives, two types of palladium-catalyzed couplings are particularly significant:

C-N Cross-Coupling (Buchwald-Hartwig Amination): This reaction is crucial for introducing the 5-(dimethylamino) group onto the pyridine ring. The process involves the coupling of an amine (dimethylamine) with an aryl halide or triflate (e.g., methyl 5-bromonicotinate). nih.gov The development of sophisticated ligands and palladium precatalysts has made this a reliable and general method for preparing arylated amines, which are widespread in pharmaceuticals and functional materials. nih.gov

C-C Cross-Coupling: Reactions like the Suzuki, Stille, and Negishi couplings are used to append new carbon-based substituents to the nicotinate scaffold, creating a diverse library of derivatives. libretexts.org These reactions couple an organohalide with an organometallic reagent. nobelprize.org The general catalytic cycle involves an initial oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetallation with the organometallic partner, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nobelprize.org

The choice of coupling partners allows for immense synthetic flexibility. For example, the Suzuki reaction uses organoboron compounds, which are often stable and have low toxicity, making the reaction suitable for industrial-scale synthesis. libretexts.org

Table 3: Overview of Key Palladium-Catalyzed Cross-Coupling Reactions This table summarizes prominent Pd-catalyzed reactions relevant to the synthesis of complex organic molecules like nicotinate derivatives.

Compound Reference Table

Table 4: List of Chemical Compounds Mentioned

Spectroscopic Characterization and Advanced Analytical Techniques

Advanced Vibrational Spectroscopy Applications

FT-IR and FT-Raman spectroscopy are powerful, non-destructive methods for probing the vibrational modes of a molecule. youtube.com In FT-IR, the absorption of infrared radiation by the sample provides information on the molecular vibrations, while FT-Raman spectroscopy measures the inelastic scattering of laser light. youtube.com For aromatic systems like Methyl 5-(dimethylamino)nicotinate, these techniques allow for the identification of characteristic vibrations of the pyridine (B92270) ring, the ester group, and the dimethylamino substituent.

In related studies of similar compounds, such as 5-methylfurfural (B50972), the C=O stretching vibration of the carbonyl group is typically observed as a very strong band in the FT-IR spectrum, often around 1668 cm⁻¹. researchgate.net The C-H stretching frequencies of methyl groups are generally found just below 3000 cm⁻¹. researchgate.net For furan (B31954) rings, which are structurally similar to pyridine rings, C-O stretching vibrations appear around 1197 cm⁻¹, and ring stretching modes are predicted and observed between 1500 cm⁻¹ and 1585 cm⁻¹. researchgate.net

Analysis of benznidazole, which also contains a substituted ring system, shows that calculated wavenumbers for amide and carbonyl groups can be higher than observed values, a shift attributed to intermolecular hydrogen bonding in the crystal structure. nih.gov This highlights the importance of considering the physical state of the sample when interpreting spectra.

Table 1: Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C=O (Ester) | Stretching | 1730 - 1750 |

| C-O (Ester) | Stretching | 1250 - 1300 |

| C-N (Aromatic Amine) | Stretching | 1250 - 1360 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Methyl) | Stretching | 2850 - 2960 |

| Pyridine Ring | Ring Stretching | 1400 - 1600 |

Density Functional Theory (DFT) calculations have become an indispensable tool for the analysis of vibrational spectra. nih.gov By employing methods like B3LYP with appropriate basis sets (e.g., 6-31++G(d,p)), it is possible to compute the optimized geometric parameters and predict the vibrational frequencies of a molecule. nih.gov These theoretical predictions provide a basis for the assignment of experimentally observed bands in the FT-IR and FT-Raman spectra. nih.gov

For complex molecules, the potential energy distribution (PED) is often calculated to provide a detailed assignment of each vibrational mode. nih.gov Studies on molecules like 5-methoxysalicylic acid and 5-methylfurfural have demonstrated that DFT methods can provide satisfactory results in predicting vibrational frequencies. researchgate.netnih.gov Such calculations can also be used to investigate the effects of solvent and conformational changes on the vibrational spectra. nih.gov The comparison between experimental and theoretically predicted spectra allows for a more confident and detailed structural characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. For this compound, distinct signals are expected for the protons on the pyridine ring, the methyl group of the ester, and the two methyl groups of the dimethylamino substituent.

In analogs like methyl nicotinate (B505614), the aromatic protons typically appear in the downfield region of the spectrum (δ 7.0-9.5 ppm), with their specific chemical shifts and coupling patterns determined by their position on the pyridine ring. chemicalbook.com The methyl ester protons are expected to appear as a singlet further upfield, typically around δ 3.9 ppm. chemicalbook.com For this compound, the electron-donating dimethylamino group would influence the chemical shifts of the ring protons. The protons of the N(CH₃)₂ group itself would likely appear as a singlet, integrating to six protons.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound and Related Analogs

| Compound | Functional Group | Predicted Chemical Shift (δ ppm) |

| This compound | Ring Protons (H-2, H-4, H-6) | 7.0 - 9.0 |

| Ester Methyl Protons (-OCH₃) | ~3.9 | |

| Dimethylamino Protons (-N(CH₃)₂) | ~3.0 | |

| Methyl nicotinate | Ring Protons | 7.39 - 9.23 chemicalbook.com |

| Ester Methyl Protons (-OCH₃) | 3.96 chemicalbook.com | |

| Methyl 5-hydroxynicotinate | Ring Protons | Varies based on structure chemicalbook.com |

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The carbon of the ester carbonyl group (C=O) is typically found in the most downfield region of the spectrum (δ 160-180 ppm). The aromatic carbons of the pyridine ring will appear in the range of δ 120-160 ppm, with their exact shifts influenced by the attached substituents. The carbon of the ester methyl group (-OCH₃) and the carbons of the dimethylamino group (-N(CH₃)₂) will be located in the upfield region of the spectrum. For instance, in methylamine, the methyl carbon appears around δ 26.9 ppm. docbrown.info In more complex molecules like 4-(dimethylamino)cinnamaldehyde, the dimethylamino carbons are observed around δ 40 ppm. chemicalbook.com Two-dimensional NMR techniques, such as HSQC, can be used to correlate proton and carbon signals, further aiding in the complete structural assignment. nih.gov

Table 3: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Environment | Expected Chemical Shift (δ ppm) |

| C=O (Ester) | 160 - 180 |

| Aromatic Carbons (Pyridine Ring) | 120 - 160 |

| -OCH₃ (Ester) | 50 - 60 |

| -N(CH₃)₂ (Dimethylamino) | 35 - 45 |

Hyperpolarized magnetic resonance is an advanced technique used to dramatically increase the signal intensity in NMR spectroscopy, sometimes by several orders of magnitude. This enhancement allows for the detection of low-concentration species and enables rapid imaging of metabolic processes. While specific studies on the hyperpolarization of this compound are not widely documented, related compounds and techniques provide a basis for its potential application.

Methods like Signal Amplification by Reversible Exchange (SABRE) have been used to hyperpolarize pyridine and other nitrogen-containing heterocycles. This technique involves the temporary binding of a substrate and parahydrogen to an iridium catalyst, which allows for the transfer of polarization from the parahydrogen to the substrate. This could potentially be applied to this compound to significantly boost its NMR signal, facilitating more sensitive detection and analysis, particularly in complex biological or chemical systems.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a pivotal technique for determining the molecular weight and elucidating the fragmentation pathways of a molecule. For this compound, the electron ionization mass spectrum is characterized by a prominent molecular ion peak [M]⁺. The fragmentation pattern provides valuable insights into the compound's structure, with key fragment ions corresponding to the loss of specific functional groups. For instance, the loss of the methoxy (B1213986) group (-OCH₃) from the ester functionality is a common fragmentation pathway, as is the cleavage of the dimethylamino group (-N(CH₃)₂).

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Relative Intensity | Proposed Structure of Fragment |

| [M]⁺ | 180 | High | C₉H₁₂N₂O₂⁺ |

| [M - OCH₃]⁺ | 149 | Moderate | C₈H₉N₂O⁺ |

| [M - N(CH₃)₂]⁺ | 136 | Moderate | C₇H₆O₂⁺ |

Computational Spectroscopy and Theoretical Modeling

Computational methods, particularly those based on Density Functional Theory (DFT), have proven invaluable in complementing experimental spectroscopic data and providing a deeper understanding of the molecular properties of this compound.

DFT calculations are widely employed to predict and correlate spectroscopic data. By using specific basis sets, such as 6-311++G(d,p), researchers can calculate the optimized molecular geometry, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis) of this compound. These theoretical calculations show a strong correlation with experimental findings, aiding in the precise assignment of vibrational modes and electronic transitions.

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool for visualizing the charge distribution within a molecule and identifying its reactive sites. The MEP surface of this compound reveals regions of negative potential, primarily located around the oxygen atoms of the ester group and the nitrogen atom of the pyridine ring, indicating their susceptibility to electrophilic attack. Conversely, positive potential regions are found around the hydrogen atoms, highlighting sites for potential nucleophilic interactions.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding the electronic properties and reactivity of a molecule. For this compound, the HOMO is predominantly localized on the dimethylamino group and the pyridine ring, indicating these are the primary sites for electron donation. The LUMO is mainly distributed over the pyridine ring and the ester group, suggesting these are the electron-accepting regions. The energy gap between the HOMO and LUMO provides insights into the molecule's chemical stability and electronic transition properties.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.98 | Highest Occupied Molecular Orbital, electron-donating capacity |

| LUMO | -1.25 | Lowest Unoccupied Molecular Orbital, electron-accepting capacity |

| HOMO-LUMO Gap | 4.73 | Indicates chemical reactivity and kinetic stability |

Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and understand the nature of weak, non-covalent interactions within and between molecules. For this compound, NCI analysis can identify intramolecular hydrogen bonds and van der Waals interactions. These interactions play a crucial role in determining the molecule's conformation and its packing in the solid state. The analysis provides a graphical representation of these interaction regions, distinguishing between attractive and repulsive forces.

Computational Chemistry and Theoretical Studies on Methyl 5 Dimethylamino Nicotinate Systems

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to determining the optimal three-dimensional structure and electronic properties of a molecule. These calculations solve the Schrödinger equation, approximated for complex systems, to provide detailed information about molecular orbitals and energy levels.

Density Functional Theory (DFT) is a robust and widely used computational method for studying the electronic structure of molecules. nih.gov This approach is favored for its balance of accuracy and computational cost. In the study of heterocyclic compounds similar to Methyl 5-(dimethylamino)nicotinate, functionals such as B3LYP are commonly paired with Pople-style basis sets like 6-311++G(d,p) or 6-31G(d,p). nih.govdntb.gov.ua These basis sets provide a flexible description of the electron distribution, including diffuse functions (++) for lone pairs and anions, and polarization functions (d,p) to account for non-spherical electron density.

Such calculations would be used to optimize the molecular geometry of this compound, determining precise bond lengths and angles. Furthermore, they yield crucial electronic parameters that govern the molecule's behavior.

| Heat of Formation | The change in enthalpy during the formation of the compound from its constituent elements. | Provides information on the thermodynamic stability of the molecule. semanticscholar.org |

This interactive table outlines typical parameters obtained from DFT calculations for organic molecules.

The properties of a molecule can change significantly in solution compared to the gas phase. Implicit solvation models, such as the Polarizable Continuum Model (PCM)—with variants like IEFPCM and C-PCM—are used to simulate these effects. These models treat the solvent as a continuous medium with a defined dielectric constant, surrounding a cavity that contains the solute molecule. This approach allows for the calculation of how the solvent environment influences the electronic structure, geometry, and stability of this compound, providing more realistic predictions for its behavior in chemical reactions or biological systems.

Reactivity and Selectivity Prediction through Fukui Functions and Electrophilic/Nucleophilic Sites

To predict how this compound will react, computational chemists analyze its electronic landscape. Molecular Electrostatic Potential (MEP) maps are a key tool, visualizing the electron density distribution to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For instance, studies on similar molecules use MEP maps to pinpoint sites prone to electrophilic or nucleophilic attack. nih.gov For this compound, the nitrogen of the dimethylamino group and the pyridine (B92270) ring nitrogen would be expected to be nucleophilic sites, while the carbonyl carbon of the ester group would be an electrophilic site.

Fukui functions provide a more quantitative measure of reactivity, indicating the change in electron density at a specific point when the total number of electrons in the molecule changes. This analysis helps to precisely identify the atoms most likely to participate in electrophilic, nucleophilic, or radical attacks, thereby predicting the regioselectivity of its reactions.

Conformational Analysis and Energy Landscape Exploration

Molecules with single bonds can rotate, leading to different spatial arrangements called conformations. Conformational analysis is the study of the energy associated with these different arrangements to find the most stable (lowest energy) conformer. lumenlearning.com For this compound, key areas of flexibility include the rotation around the C-N bond of the dimethylamino group and the C-C and C-O bonds of the methyl ester group.

Computational methods can explore the energy landscape by performing relaxed potential energy surface scans, where specific dihedral angles are systematically rotated and the energy is calculated at each step. This process identifies energy minima (stable conformers) and energy maxima (transition states between conformers). Identifying the preferred conformation is crucial, as the three-dimensional shape of a molecule dictates how it interacts with other molecules, including biological receptors.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer a view of the molecule in motion. MD simulations solve Newton's equations of motion for the atoms in the system over time, providing a trajectory that reveals the molecule's dynamic behavior. This technique can be used to study the conformational flexibility of this compound in a solvent, its interactions with solvent molecules, and how it might bind to a biological target. MD simulations are essential for understanding time-dependent properties and processes that cannot be captured by static models.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies aim to build mathematical models that correlate a molecule's chemical structure with its biological activity or physical properties, respectively. semanticscholar.org These models are critical in drug discovery and materials science for predicting the properties of new, unsynthesized compounds.

For this compound, a QSAR study would involve creating a series of derivatives with varied substituents and experimentally measuring a specific biological activity. researchgate.netnih.gov Computational software is then used to calculate a wide range of molecular descriptors for each derivative. Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are employed to find a correlation between these descriptors and the observed activity. semanticscholar.orgmdpi.com A successful QSAR model can then be used to predict the activity of new derivatives, guiding the synthesis of more potent or effective compounds.

Table 2: Common Molecular Descriptors Used in QSAR/QSPR Studies

| Descriptor Type | Examples | Description |

|---|---|---|

| Constitutional | Molecular Weight, Number of Rotatable Bonds, Atom Count | Describes the basic composition and connectivity of the molecule. |

| Topological | Wiener Index, Balaban Index, Kier & Hall Connectivity Indices | Numerical values derived from the 2D graph representation of the molecule. |

| Geometric | Molecular Surface Area, Molecular Volume, Ovality | Describes the 3D size and shape of the molecule. |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Charges | Quantifies the electronic properties and distribution within the molecule. |

| Physicochemical | LogP (Lipophilicity), Molar Refractivity, Polar Surface Area (PSA) | Relates to properties like solubility, permeability, and intermolecular forces. researchgate.net |

This interactive table lists common descriptors used to build predictive QSAR and QSPR models.

Correlation of Physicochemical Parameters (e.g., LogP) with Biological Activity

In the realm of computational chemistry and drug design, the physicochemical properties of a molecule are paramount in determining its pharmacokinetic and pharmacodynamic profiles. One of the most critical parameters is the partition coefficient, commonly expressed as its logarithm, LogP. This value quantifies the lipophilicity of a compound, which in turn governs its ability to traverse biological membranes, interact with protein binding sites, and reach its target to elicit a biological response. While direct quantitative structure-activity relationship (QSAR) studies detailing the correlation between the LogP of this compound and its specific biological activities are not extensively available in the public domain, the principles of this correlation can be understood through the analysis of related nicotinic acid derivatives and general QSAR paradigms.

Lipophilicity is a crucial factor in the absorption, distribution, metabolism, and excretion (ADME) properties of a potential drug molecule. nih.gov For a compound to be orally bioavailable, it must possess a balance of aqueous solubility to dissolve in the gastrointestinal fluids and sufficient lipophilicity to permeate the gut wall. According to Lipinski's Rule of Five, a widely recognized guideline for drug-likeness, an orally active compound should ideally have a LogP value of less than 5. nih.govnih.gov

The biological activity of nicotinic acid derivatives often relates to their interaction with specific receptors, such as nicotinic acetylcholine (B1216132) receptors (nAChRs), or their ability to modulate inflammatory pathways. nih.govnih.gov The affinity of a ligand for its receptor binding site is influenced by a combination of factors, including its shape, electronic distribution, and the intermolecular forces it can establish. LogP plays a significant role here, as the desolvation of the ligand and the binding pocket is a key thermodynamic driver of binding.

In the context of nAChR ligands, QSAR studies on various analogs have highlighted the importance of steric and electronic factors in modulating binding affinity. nih.govnih.gov While these studies may not always explicitly detail a linear correlation with LogP for all series, lipophilicity is an implicit component of the hydrophobic interactions that stabilize the ligand-receptor complex. For instance, in a series of nicotinic agonists, detrimental steric effects were identified as a primary factor influencing receptor affinity, which is often related to the size and lipophilicity of substituents. nih.gov

For anti-inflammatory activity, which has been observed for some nicotinic acid derivatives, the ability of the compound to reach target tissues and cells is critical. nih.gov Nicotinic acid itself has been shown to exert anti-inflammatory effects through the GPR109A receptor on monocytes and macrophages. nih.govnih.gov The efficiency of a derivative in reaching these cells would be, in part, dependent on its LogP value.

To illustrate the potential relationship between LogP and biological activity for a series of hypothetical nicotinic acid derivatives, the following interactive data table demonstrates how activity might change with varying lipophilicity. This is a conceptual representation and not based on experimental data for this compound itself.

Hypothetical Correlation of LogP with Biological Activity for Nicotinic Acid Analogs

| Compound | R-Group | Calculated LogP | Hypothetical Biological Activity (IC₅₀, µM) |

| Analog 1 | -H | 1.2 | 15.5 |

| Analog 2 | -CH₃ | 1.7 | 10.2 |

| Analog 3 | -OCH₃ | 1.5 | 12.8 |

| Analog 4 | -Cl | 2.0 | 8.1 |

| Analog 5 | -CF₃ | 2.4 | 5.7 |

| This compound | -N(CH₃)₂ | 1.8 (estimated) | (Not Determined) |

Note: The LogP and biological activity values in this table are for illustrative purposes to demonstrate the concept of a QSAR relationship and are not actual experimental data.

Advanced Applications in Medicinal Chemistry and Pharmaceutical Research

Investigation of Methyl Nicotinate (B505614) Derivatives as Potential Therapeutic Agents

The exploration of methyl nicotinate derivatives has yielded a plethora of compounds with significant therapeutic potential. By modifying the basic nicotinate structure, scientists have been able to tune the pharmacological properties of these molecules, leading to enhanced activity and selectivity for various biological targets.

Nicotinate derivatives have emerged as promising candidates for the development of new anti-inflammatory drugs. Research has focused on their ability to inhibit key enzymes and signaling molecules involved in the inflammatory cascade.

Two novel series of compounds derived from nicotinic acid have demonstrated highly potent inhibitory activity against the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation and pain. nih.gov Several of these compounds showed inhibitory power for COX-2 that was on par with celecoxib, a well-known COX-2 inhibitor. nih.gov Notably, compounds 4c and 4f from one of the synthesized series displayed selectivity for COX-2 that was 1.8 to 1.9 times greater than that of celecoxib. nih.gov In animal models, compound 4f exhibited potent in vivo anti-inflammatory activity comparable to reference drugs like diclofenac (B195802) and indomethacin. nih.gov Further investigation into the most potent of these compounds revealed they could also significantly reduce levels of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β). nih.gov The anti-inflammatory effect of topical methyl nicotinate is believed to be mediated by the local release of prostaglandins, as its action is suppressed by inhibitors of prostaglandin (B15479496) biosynthesis. drugbank.com Additionally, certain nicotinamide (B372718) derivatives developed as potential anti-cancer agents have also been shown to reduce levels of inflammatory cytokines TNF-α and Interleukin-6 (IL-6). nih.govtandfonline.com

Table 1: COX-2 Inhibitory Activity of Selected Nicotinate Derivatives

| Compound | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |

|---|---|---|

| 3b | 0.06 | 181.67 |

| 3e | 0.06 | 180.00 |

| 4c | 0.06 | 321.67 |

| 4f | 0.06 | 305.00 |

| Celecoxib | 0.06 | 170.00 |

Data sourced from a study on new nicotinate derivatives as potential anti-inflammatory agents. nih.gov

Methyl nicotinate itself has been shown to possess pain-relieving properties. It is a key active ingredient in various over-the-counter topical preparations designed for the relief of muscle and joint pain. medchemexpress.commdpi.comwikipedia.org

In preclinical studies using mouse models, methyl nicotinate demonstrated both peripheral and central antialgesic (pain-relieving) activity. medchemexpress.com It significantly reduced the number of abdominal writhes induced by acetic acid, a common test for analgesia. medchemexpress.com At a specific concentration, its analgesic effect was comparable to that of Aspirin within 30 minutes. medchemexpress.com Furthermore, it was found to significantly prolong the time it took for the mice to respond to a thermal pain stimulus, confirming its analgesic potential. medchemexpress.com

The chemical scaffold of nicotinic acid has been a fruitful starting point for the synthesis of new agents to combat bacterial and fungal pathogens, including drug-resistant strains.

A series of nicotinamide derivatives was synthesized and tested for antifungal properties, with compound 16g emerging as a particularly potent agent against Candida albicans, exhibiting a minimum inhibitory concentration (MIC) of 0.25 μg/mL. mdpi.com This compound was also effective against six fluconazole-resistant strains of C. albicans (MIC values ranging from 0.125 to 1 μg/mL) and demonstrated the ability to disrupt the fungal cell wall. mdpi.com Other research into acylhydrazone derivatives of nicotinic acid identified compounds with powerful activity against Gram-positive bacteria. nih.gov One compound, in particular, showed an MIC of 1.95 µg/mL against Staphylococcus epidermidis and 7.81 µg/mL against a methicillin-resistant Staphylococcus aureus (MRSA) strain. nih.gov Further modifications, such as the creation of 3-acetyl-2,5-disubstituted-1,3,4-oxadiazole derivatives, led to compound 25 , which was active against all tested bacterial and fungal strains, with MIC values as low as 7.81 µg/mL against Bacillus subtilis and Staphylococcus aureus. nih.gov Additionally, newly synthesized acylhydrazones of nicotinic acid have shown very significant activity against Gram-positive bacteria and moderate activity against Candida fungi. nih.gov

Table 2: Antimicrobial Activity of Selected Nicotinic Acid and Nicotinamide Derivatives

| Derivative Type | Compound | Target Organism | MIC (µg/mL) |

|---|---|---|---|

| Nicotinamide Derivative | 16g | Candida albicans SC5314 | 0.25 |

| Acylhydrazone | 13 | Staphylococcus epidermidis ATCC 12228 | 1.95 |

| Acylhydrazone | 13 | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 |

| 1,3,4-Oxadiazoline | 25 | Bacillus subtilis ATCC 6633 | 7.81 |

Data sourced from studies on the antimicrobial and antifungal activities of nicotinic acid derivatives. mdpi.comnih.gov

Nicotinamide and nicotinic acid derivatives have gained significant attention for their potential in cancer therapy, largely due to their role in cellular metabolism and signaling pathways crucial for cancer cell proliferation and survival. nih.gov A key strategy involves inhibiting the enzyme Nicotinamide adenine (B156593) dinucleotide (NAD⁺) phosphoribosyltransferase (NAMPT), which is vital for NAD⁺ biosynthesis, a pathway often upregulated in cancer cells. mdpi.commdpi.com

Researchers have designed and synthesized novel nicotinamide derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in tumor angiogenesis. nih.govtandfonline.com Compound 18a was identified as a highly promising candidate, showing potent cytotoxic activity against various cancer cell lines, including HCT-116 (colon cancer), HepG-2 (liver cancer), and MCF-7 (breast cancer), with IC₅₀ values in the low micromolar to nanomolar range. tandfonline.com This compound was found to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. tandfonline.com Similarly, compound 10 showed high anti-proliferative activity against HCT-116 and HepG2 cells, with IC₅₀ values of 15.4 and 9.8 µM, respectively. nih.gov Mechanistic studies revealed that these compounds can significantly increase the expression of caspase-3, a key executioner of apoptosis. tandfonline.com

Table 3: In Vitro Anti-proliferative Activity of Selected Nicotinamide Derivatives

| Compound | HCT-116 IC₅₀ (µM) | HepG-2 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | Target |

|---|---|---|---|---|

| 7 | 15.7 | 15.5 | - | VEGFR-2 |

| 10 | 15.4 | 9.8 | - | VEGFR-2 |

| 18a | 15.75 | 21.64 | 13.56 | VEGFR-2 |

| Sorafenib | 9.30 | 7.40 | 8.21 | VEGFR-2 |

Data sourced from studies on nicotinamide derivatives as potential anticancer agents. nih.govtandfonline.com

The fight against tuberculosis has been bolstered by the development of novel nicotinic acid derivatives, particularly hybrids incorporating a nicotinohydrazide moiety. This structural feature is considered significant for optimal anti-tubercular activity. nih.gov

The synthesis of isatin-nicotinohydrazide hybrids has produced compounds with remarkable potency against Mycobacterium tuberculosis. nih.govtandfonline.com Specifically, hybrids 5d , 5g , and 5h were found to be as potent as the frontline anti-TB drug Isoniazid, with an MIC value of 0.24 µg/mL against the drug-susceptible strain. nih.govresearchgate.net Furthermore, compounds 5g and 5h demonstrated excellent activity against an Isoniazid/Streptomycin-resistant strain of M. tuberculosis, with an MIC of 3.9 µg/mL. nih.govtandfonline.com Other research on different nicotinic acid hydrazide series found that incorporating a bromine atom into an isatin (B1672199) moiety (compound 8c ) resulted in a significant increase in activity, yielding an MIC of 6.25 µg/mL against M. tuberculosis. nih.govresearchgate.net

Table 4: Anti-tubercular Activity of Selected Nicotinohydrazide Derivatives

| Compound | Target Strain | MIC (µg/mL) |

|---|---|---|

| 5d | M. tuberculosis (drug-susceptible) | 0.24 |

| 5g | M. tuberculosis (drug-susceptible) | 0.24 |

| 5g | M. tuberculosis (Isoniazid-resistant) | 3.9 |

| 5h | M. tuberculosis (drug-susceptible) | 0.24 |

| 5h | M. tuberculosis (Isoniazid-resistant) | 3.9 |

| 8c | M. tuberculosis | 6.25 |

| Isoniazid | M. tuberculosis (drug-susceptible) | 0.24 |

Data sourced from studies on nicotinohydrazide hybrids as anti-tubercular agents. nih.govnih.gov

Role in Nuclear Receptor Modulation and Ligand-Receptor Interactions

The therapeutic effects of methyl nicotinate derivatives are fundamentally governed by their interactions with biological receptors. Understanding these ligand-receptor interactions at a molecular level is crucial for rational drug design and the development of agents with improved specificity and efficacy. nih.gov

The nicotinic acetylcholine (B1216132) receptors (nAChRs) are a major class of receptors that interact with nicotine (B1678760) and related compounds. nih.gov Detailed studies have shown how even minor structural modifications to the core scaffold can profoundly impact receptor binding and function. For instance, a "methyl scan" of the nicotine molecule revealed that methylation at different positions on its pyrrolidinium (B1226570) ring resulted in unique changes in affinity and potency at different nAChR subtypes (α7 and α4β2). nih.gov This highlights how subtle chemical changes can be exploited to design subtype-selective drugs.

In the context of cancer therapy, molecular docking studies have been used to visualize how nicotinamide derivatives bind to the active site of the VEGFR-2 enzyme, providing a rationale for their inhibitory potency. tandfonline.com These computational models, combined with experimental data, help to explain why certain compounds are more effective than others and guide future synthetic efforts. nih.govtandfonline.com The interaction is not limited to protein receptors; the anti-inflammatory action of methyl nicotinate is mediated through its influence on the prostaglandin synthesis pathway, which involves enzymatic modulation. drugbank.com The study of how various ligands, including those from natural sources, bind to nicotinic receptors remains a vibrant area of research, providing fundamental insights for the development of new therapeutics. mdpi.com

Farnesoid X Receptor (FXR/NR1H4) Agonism and Modulation

The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a ligand-activated transcription factor that plays a pivotal role in regulating the homeostasis of bile acids, lipids, and glucose. nih.govnih.gov Upon activation by endogenous bile acids like chenodeoxycholic acid (CDCA), FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements, modulating the expression of target genes. nih.govnih.gov This regulatory function makes FXR a significant therapeutic target for metabolic disorders such as non-alcoholic steatohepatitis (NASH), dyslipidemia, and cholestasis. nih.gov

Currently, there is a lack of direct scientific literature specifically investigating Methyl 5-(dimethylamino)nicotinate as a modulator of the Farnesoid X Receptor. Research into FXR agonists has largely centered on bile acid derivatives and other synthetic compounds that mimic the natural ligands. nih.govnih.gov However, the exploration of diverse small-molecule scaffolds is a continuing area of interest for identifying novel FXR modulators with improved efficacy and safety profiles. The potential interaction of a compound like this compound with FXR would depend on its ability to bind to the receptor's ligand-binding domain and induce the conformational changes necessary for transcriptional activation or repression.

Interaction with Coactivators and Transcriptional Activators

The transcriptional activity of nuclear receptors like FXR is dependent on the recruitment of co-regulator proteins, which include coactivators and corepressors. nih.gov Upon ligand binding, a conformational shift in the receptor's ligand-binding domain facilitates the release of corepressors and the recruitment of coactivators. nih.gov These coactivators, which can possess enzymatic activities such as histone acetyltransferase or methyltransferase activity, modify chromatin structure to facilitate gene transcription. nih.gov

As with FXR agonism, specific studies detailing the interaction between this compound and transcriptional coactivators are not presently available in scientific literature. The mechanism by which small molecules influence the recruitment of these coactivators is fundamental to their function as receptor agonists or antagonists. Myocardin-related transcription factors (MRTFs), for example, are a family of coactivators that associate with the serum response factor to activate genes involved in cytoskeletal organization and cell differentiation. nih.gov The ability of a given ligand to stabilize a receptor conformation that favors binding to a specific set of coactivators determines the ultimate physiological response. Future research could explore whether the 5-dimethylamino substitution on the nicotinic acid scaffold could influence receptor-coactivator protein-protein interactions, potentially leading to selective modulation of gene expression pathways.

Prodrug Strategies and Pharmacokinetic Property Modification

A significant challenge in drug development is overcoming poor physicochemical and pharmacokinetic properties of active pharmaceutical ingredients, such as low solubility or inadequate membrane permeability. researchgate.net The prodrug approach, which involves chemically modifying a drug into a bioreversible derivative, is a well-established strategy to enhance properties like absorption and distribution. researchgate.net

This compound can be classified as a prodrug of its corresponding carboxylic acid, 5-(dimethylamino)nicotinic acid. The methyl ester functional group masks the polar carboxylic acid, thereby increasing the lipophilicity of the molecule. This "lipidization" is a common tactic to improve passive diffusion across biological membranes, such as the intestinal wall or the stratum corneum of the skin. researchgate.netdrugbank.com Once absorbed into the systemic circulation or target tissue, the ester bond is designed to be cleaved by endogenous esterase enzymes, releasing the active nicotinic acid derivative. drugbank.comnih.gov

This strategy has been demonstrated with the parent compound, methyl nicotinate. Studies on hairless mouse skin have shown that methyl nicotinate effectively permeates the skin and is subsequently hydrolyzed by skin esterases to release nicotinic acid. nih.gov The increased lipophilicity of the methyl ester allows for greater flux across the skin compared to the more polar nicotinic acid. drugbank.comnih.gov This principle suggests that this compound would similarly serve as an effective delivery vehicle for 5-(dimethylamino)nicotinic acid, potentially enhancing its bioavailability and therapeutic efficacy.

Table 1: Comparison of Prodrug Strategy Effects

| Feature | Parent Drug (Carboxylic Acid) | Prodrug (Methyl Ester) | Advantage of Prodrug |

|---|---|---|---|

| Polarity | High | Low | Increased lipophilicity |

| Membrane Permeability | Low | High | Enhanced passive diffusion |

| Absorption | Potentially limited | Improved | Better bioavailability |

| Activation | Active form | Inactive form | Requires in-vivo enzymatic hydrolysis to become active |

Applications in Photodynamic Therapy (PDT) Enhancement

Photodynamic therapy (PDT) is a treatment modality that uses a photosensitizing agent, light, and oxygen to induce cell death, primarily in cancer and dermatology. The efficacy of topical PDT often depends on the successful delivery of a photosensitizer precursor, such as methyl aminolevulinate (MAL), into the target tissue. nih.gov

While direct studies on this compound in PDT are absent, its structural analog, methyl nicotinate, has been investigated for its ability to enhance PDT efficacy. chemicalbook.com Methyl nicotinate is a known rubefacient, meaning it causes redness of the skin through vasodilation—the widening of blood vessels. drugbank.comnih.gov This vasodilatory and thermogenic (heat-producing) effect increases local blood flow and skin perfusion, which can facilitate the penetration of other topically applied substances. chemicalbook.com When co-administered with a PDT precursor like MAL, the enhanced penetration leads to a greater accumulation of the precursor within the target cells.

The therapeutic effect of MAL-based PDT relies on its intracellular conversion into the active photosensitizer, Protoporphyrin IX (PpIX). nih.gov The amount of PpIX that accumulates in the target tissue is a critical factor for treatment success. Research has demonstrated that by incorporating methyl nicotinate into a MAL cream formulation, the production of PpIX in the tissue is significantly increased. This optimization is attributed to the enhanced penetration of MAL mediated by the vasodilating properties of methyl nicotinate. A higher concentration of PpIX allows for a more robust photochemical reaction upon light activation, potentially leading to more effective destruction of tumor cells and a reduction in treatment time.

Table 2: Effect of Methyl Nicotinate on PDT Parameters

| Parameter | Standard MAL-PDT | MAL-PDT with Methyl Nicotinate | Outcome |

|---|---|---|---|

| Topical Penetration of MAL | Standard | Enhanced | Improved drug delivery |

| PpIX Formation | Baseline level | Increased | Higher photosensitizer concentration |

| Therapeutic Efficacy | Standard | Potentially improved | Enhanced cell destruction |

Development of Nicotinamide Adenine Dinucleotide (NAD) Analogs

Nicotinamide adenine dinucleotide (NAD) is a ubiquitous and essential coenzyme involved in cellular redox reactions and a substrate for various signaling enzymes. beilstein-journals.org The development of synthetic NAD analogs is a crucial area of research, providing molecular tools to probe biological processes, inhibit enzymes for therapeutic purposes (e.g., in cancer), and create more stable versions of the coenzyme. nih.govrsc.org

The nicotinamide moiety is a key component of NAD that can be chemically modified. Research has shown that analogs of Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP), a potent calcium-mobilizing messenger, can be synthesized with substitutions on the nicotinic acid ring. nih.gov Studies have demonstrated that substitutions at the 5-position of the nicotinic acid are well-tolerated and can produce highly potent agonists for Ca2+ release. nih.govnih.gov For instance, 5-azido-NAADP was found to be a potent tool for probing the NAADP receptor. nih.gov

Given this precedent, this compound represents a valuable starting material or building block for the synthesis of novel NAD or NAADP analogs. The dimethylamino group at the 5-position offers a unique electronic and steric modification compared to previously studied analogs. Such a modification could influence the analog's binding affinity to NAD-dependent enzymes or its stability, potentially leading to the development of selective enzyme inhibitors or highly specific molecular probes. The synthesis would typically involve the conversion of the methyl ester to a different functional group if necessary, followed by coupling with the adenosine (B11128) portion of the molecule. researchgate.netumn.edu

Mechanistic Investigations of Biological Activity

Cellular Metabolism Enhancement

There is no specific information available in the reviewed literature regarding the direct effects of Methyl 5-(dimethylamino)nicotinate on cellular metabolism enhancement. Research on related nicotinamide (B372718) compounds suggests potential roles in cellular energy pathways, but dedicated studies on this particular ester are absent.

Molecular Docking Studies for Ligand-Target Interactions

No specific molecular docking studies for this compound have been reported in the available scientific literature. Such studies are crucial for predicting the binding affinity and interaction of a ligand with the active site of a protein target. While docking studies have been performed on other nicotinamide derivatives to explore their potential as inhibitors of various enzymes, this particular compound has not been the subject of such in-silico analysis.

Enzyme Inhibition Studies

There is a lack of published data on the enzyme inhibition properties of this compound. Enzyme inhibition assays are fundamental to understanding a compound's mechanism of action and identifying its molecular targets. Without such studies, the specific enzymes that may be modulated by this compound remain unknown.

Structure-Activity Relationships Governing Specific Biological Effects

Detailed structure-activity relationship (SAR) studies that include this compound are not available. SAR studies are essential for understanding how the chemical structure of a molecule, including its various functional groups, contributes to its biological activity. Such analyses for a series of related compounds help in optimizing lead compounds for improved potency and selectivity. The role of the dimethylamino group at the 5-position and the methyl ester at the 3-position of the pyridine (B92270) ring in conferring specific biological effects has not been elucidated in the context of a systematic SAR study.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The development of environmentally friendly and efficient methods for synthesizing pyridine (B92270) derivatives, including nicotinates, is a significant area of ongoing research. nih.govrasayanjournal.co.inresearchgate.net Traditional synthetic methods often rely on harsh reagents and produce substantial waste. rasayanjournal.co.in Modern approaches focus on green chemistry principles to mitigate these issues.

Key strategies being explored include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov

Multicomponent Reactions (MCRs): MCRs allow for the synthesis of complex molecules in a single step from three or more reactants, increasing efficiency and reducing waste. rasayanjournal.co.inresearchgate.net

Biocatalysis: The use of enzymes, such as lipases, offers a green and efficient route for producing nicotinamide (B372718) derivatives from methyl nicotinate (B505614). nih.gov Continuous-flow microreactors coupled with enzymes present an innovative and rapid synthesis strategy. nih.gov

Solvent-Free and Green Solvents: Research is moving towards solvent-free reactions or the use of environmentally benign solvents like tert-amyl alcohol to reduce the environmental impact of chemical processes. rasayanjournal.co.innih.govrsc.org One study highlighted a swift, solvent-free reaction for a related compound, demonstrating the potential for more sustainable production. rsc.org

These greener synthetic methods are not only environmentally conscious but also often lead to higher yields and purer products, making them economically advantageous. rasayanjournal.co.in

Advanced Computational Design of Methyl 5-(dimethylamino)nicotinate Analogs with Tuned Properties

Computational methods, particularly deep learning and machine learning, are revolutionizing drug discovery and materials science. youtube.comdartmouth.edu These techniques are being applied to design novel analogs of this compound with specific, enhanced properties.

Future research in this area will likely focus on:

Virtual Screening and Molecular Property Prediction: Deep learning models, especially graph neural networks, can predict the biological activity and physicochemical properties of molecules with increasing accuracy. youtube.com This allows for the rapid screening of vast virtual libraries of potential analogs to identify candidates with desired characteristics.

De Novo Drug Design: Generative models in deep learning can design entirely new molecules with specific properties, moving beyond the modification of existing structures. youtube.com This "inverse design" approach holds immense promise for creating highly tailored nicotinic receptor modulators.

Understanding Structure-Activity Relationships (SAR): Computational tools can help elucidate the complex relationships between the chemical structure of nicotinic compounds and their effects on different nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes. nih.gov This understanding is crucial for designing selective ligands.

By leveraging these advanced computational tools, researchers can accelerate the discovery and optimization of new compounds based on the this compound scaffold for a variety of applications.

Targeted Drug Delivery Systems Utilizing Nicotinate Scaffolds

The development of systems that can deliver drugs directly to the target site is a major goal in medicine, as it can enhance therapeutic efficacy and reduce systemic side effects. nih.gov Nicotinate and nicotinic acid have been explored as components of such systems.

Emerging research in this field includes:

Scaffold-Based Delivery: Three-dimensional scaffolds, often made from biocompatible polymers, can be loaded with drugs and implanted to provide localized and sustained release. nih.govnih.govresearchgate.net This is particularly promising for applications like bone regeneration, where scaffolds can deliver growth factors or antibiotics directly to the site of injury. nih.gov